molecular formula C19H12N2 B13813290 13h-Benzo[g]pyrido[3,2-a]carbazole CAS No. 207-85-2

13h-Benzo[g]pyrido[3,2-a]carbazole

Cat. No.: B13813290
CAS No.: 207-85-2
M. Wt: 268.3 g/mol
InChI Key: DUKZIBGVTVIFRZ-UHFFFAOYSA-N
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Description

13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic heterocycle with the molecular formula C₁₉H₁₂N₂ and a molecular weight of 268.33 g/mol. It forms straw-colored needles when crystallized from ethanol and exhibits a high melting point of 368°C . Structurally, it consists of a carbazole core fused with a pyridine ring at the [g] and [3,2-a] positions, respectively. Upon thermal decomposition, it releases toxic nitrogen oxides (NOₓ), necessitating careful handling in laboratory settings .

Properties

CAS No.

207-85-2

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-9-17-18(13)15-8-10-16-14(19(15)21-17)6-3-11-20-16/h1-11,21H

InChI Key

DUKZIBGVTVIFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=C4)N=CC=C5

Origin of Product

United States

Preparation Methods

Intramolecular Dehydro Diels–Alder Reactions of Ynamides

One well-documented approach to benzannulated carbazoles, including derivatives structurally related to 13h-Benzo[g]pyrido[3,2-a]carbazole, involves intramolecular dehydro Diels–Alder reactions of ynamides. This method efficiently constructs the carbazole core by cyclization of suitably designed ynamide precursors under thermal conditions, yielding benzo[g]pyrido[a]carbazole frameworks in moderate to good yields. The reaction proceeds via an intramolecular cycloaddition that forms the fused aromatic system characteristic of the target compound.

  • Key features:
    • Utilizes ynamide substrates with appropriate substitution.
    • Intramolecular cyclization forms carbazole and benzannulated carbazole derivatives.
    • Moderate to good yields reported.
    • Experimental procedures and spectral data are available for various derivatives, confirming structural integrity.

One-Pot Modified Friedländer Heteroannulation

Another efficient synthetic route employs a one-pot, solvent-free Friedländer heteroannulation protocol. This method involves the reaction of 2,3,4,9-tetrahydrocarbazol-1-one with malononitrile and carbazole carboxaldehydes under basic conditions (e.g., lithium ethoxide) to yield chloro-substituted benzoquinoline-carbazole derivatives, which are structurally related to the benzo[g]pyrido[3,2-a]carbazole scaffold.

  • General procedure:

    • Mix 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, carbazole carboxaldehyde, and lithium ethoxide in ethanol/methanol.
    • Heat under reflux for 3 hours.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Isolate products by standard work-up and purification.
  • Reaction scope and yields:

Entry R1 R2 R3 Product Time (h) Yield (%)
1 H H H 3a 5 80
2 CH3 H H 3b 5 69
3 H CH3 H 3c 5 75
4 Cl H H 3d 5 65

This method is notable for its operational simplicity, solvent-free conditions, and moderate to high yields, making it attractive for synthesizing benzo[g]pyrido[3,2-a]carbazole derivatives with various substituents.

Palladium-Catalyzed Tandem [3 + 2] Heteroannulation

A modular and regioselective approach involves Pd-catalyzed tandem [3 + 2] heteroannulation reactions. This method constructs tri- and tetracyclic carbazole systems by sequential C–N and C–C bond formations catalyzed by palladium complexes. The process is highly chemo- and regioselective, enabling the synthesis of pyrido[3,2-a]carbazole analogues with high structural diversity.

  • Mechanistic insights:

    • Initial coordination of Pd(II) to amide carbonyl.
    • Formation of Pd(0) species facilitates C–N bond formation.
    • Pd(II)-catalyzed C–arylation proceeds via palladacycle intermediates.
    • Final reductive elimination yields the fused carbazole product.
  • Substrate scope:

    • Electron-donating and withdrawing groups tolerated.
    • Nitro-substituted substrates show reduced yields.
    • Method applicable to various substituted anilines and amides.

This approach is valuable for synthesizing complex benzo[g]pyrido[3,2-a]carbazole derivatives with precise control over substitution patterns.

Pd-Catalyzed Alkyne Annulation from N-Tosyl-Iodoindoles

A recent versatile method uses palladium-catalyzed alkyne annulation of N-tosyl-iodoindoles with internal alkynes to directly synthesize benzo[a]carbazoles, which are closely related to benzo[g]pyrido[3,2-a]carbazoles. This cascade reaction is influenced by solvent, temperature, and base, allowing selective formation of N-protected or N-deprotected products.

Entry Catalyst (mol %) Ligand (20 mol %) Solvent Temp (°C) Time (h) Yield N-Tosylated (%) Yield Detosylated (%)
1 Pd(OAc)2 (10) TFP 1,4-dioxane RT 24 15 ND
7 Pd(OAc)2 (10) TFP DMF 90 12 45 Trace
8 Pd(OAc)2 (10) TFP DMF 120 8 78 10
10 Pd(OAc)2 (10) TFP DMSO 150 12 Trace 80
  • Key findings:

    • DMF at 120 °C with Pd(OAc)2 and tri(2-furyl)phosphine (TFP) ligand gives the best yield of N-tosylated benzo[a]carbazole.
    • Higher temperature favors detosylated product formation.
    • Other ligands and solvents generally give lower yields.
    • Reaction conditions can be tuned to favor desired product form.
  • Significance:

    • Provides a straightforward route to benzo[g]pyrido[3,2-a]carbazole analogues.
    • Reaction conditions are mild and adaptable.
    • Synthesized compounds show promising biological activity, indicating the method’s utility in medicinal chemistry.

Summary of Research Outcomes

Method Key Advantages Typical Yields (%) Notes
Intramolecular Dehydro Diels–Alder Direct cyclization, moderate-to-good 50–80 Requires ynamide precursors, thermal step
One-Pot Friedländer Heteroannulation Solvent-free, simple operation 65–80 Good for chloro-substituted derivatives
Pd-Catalyzed Tandem [3 + 2] Annulation High regioselectivity, modular Variable Sensitive to substituents, complex mechanism
Pd-Catalyzed Alkyne Annulation Divergent, tunable product selectivity 15–80 Best with Pd(OAc)2/TFP in DMF at 120 °C

Chemical Reactions Analysis

Types of Reactions

13H-Benzo[g]pyrido[3,2-a]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 13H-Benzo[g]pyrido[3,2-a]carbazole exhibit significant anticancer properties. For instance, studies indicate that these compounds can inhibit the growth of various cancer cell lines by targeting specific biological pathways. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable study demonstrated that certain derivatives effectively inhibited CDK1/cyclin B activity, leading to apoptosis in cancer cells .

Antiviral Properties
The compound has also been explored for its antiviral potential. Patents describe derivatives that show efficacy against viral infections by interfering with viral replication processes . This suggests a promising avenue for the development of antiviral therapies based on the structural framework of this compound.

Environmental Applications

Photocatalysis
this compound has been investigated for its photocatalytic properties, particularly in degrading environmental pollutants. Its ability to absorb light and facilitate chemical reactions makes it suitable for applications in wastewater treatment and air purification . The compound's structural features enhance its reactivity under UV light, promoting the breakdown of harmful substances.

Materials Science

Organic Light Emitting Diodes (OLEDs)
In materials science, this compound is being studied for use in organic light-emitting diodes due to its excellent electronic properties. The compound's high electron mobility and stability make it an attractive candidate for developing efficient OLEDs . Research indicates that incorporating this compound into OLED structures can improve device performance and longevity.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its applications. Various synthetic methods have been developed to create analogs with enhanced biological activities or improved physical properties. These methods often involve multi-step reactions that allow for the introduction of different functional groups, tailoring the compounds for specific applications .

Mechanism of Action

The mechanism of action of 13H-Benzo[g]pyrido[3,2-a]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, which is one of the reasons for its potential anticancer properties .

Comparison with Similar Compounds

13H-Benzo[g]pyrido[2,3-a]carbazole

This isomer differs in the pyridine ring fusion position ([2,3-a] vs. [3,2-a]), altering the electronic distribution and steric profile. For instance, fused-ring isomers may exhibit divergent binding affinities to biological targets due to variations in planar geometry .

11H-Benzo[a]carbazole

  • Molecular Formula : C₁₆H₁₁N (inferred from benzo[a]carbazole structure).
  • CAS No.: 239-01-0 .
  • Unlike 13H-Benzo[g]pyrido[3,2-a]carbazole, 11H-Benzo[a]carbazole lacks explicit carcinogenicity warnings in available data, though its safety profile remains understudied .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Carcinogenicity
This compound C₁₉H₁₂N₂ 268.33 368 Questionable
11H-Benzo[a]carbazole C₁₆H₁₁N ~209.27 Not reported Not reported
Pyrido[1,2-a]pyrimidin derivatives Variable Variable Variable Non-carcinogenic

Key Observations :

  • The pyrido[3,2-a] fusion in this compound contributes to its high thermal stability (mp 368°C) compared to simpler carbazoles .
  • Pyrido[1,2-a]pyrimidin derivatives, though structurally distinct, exhibit antimicrobial activity (e.g., MIC 50 µg/ml against B. subtilis), a feature absent in this compound .

Carcinogenicity

This compound is classified as a questionable carcinogen due to tumorigenic effects in murine models . In contrast, pyrazole and pyrido[1,2-a]pyrimidin compounds demonstrate antimicrobial properties but lack carcinogenic risk .

Antimicrobial Activity

While pyrido[1,2-a]pyrimidin derivatives inhibit Gram-positive bacteria (B. This highlights how minor structural modifications (e.g., substitution of carbazole with pyrimidine) can drastically alter bioactivity.

Biological Activity

13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic compound with the molecular formula C19H12N2. Its complex structure, featuring multiple aromatic rings, positions it as a significant subject of research in medicinal chemistry, particularly for its potential biological activities, including anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C19H12N2
  • Molecular Weight : 268.3 g/mol
  • IUPAC Name : 12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene
  • CAS Number : 207-85-2

The primary mechanism of action for this compound involves its ability to intercalate into DNA , disrupting normal replication and transcription processes. This interaction can inhibit the activity of essential enzymes such as topoisomerase, leading to apoptosis in cancer cells.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

StudyFindings
Kaushik et al. (2015)Examined the anticancer potential of N-substituted carbazoles including derivatives similar to this compound; significant activity noted against A549 cell lines .
Zhu et al. (2019)Reported that certain carbazole derivatives inhibited topoisomerase II at lower concentrations than traditional chemotherapeutics like etoposide .
Activity-Based BioassaysUtilized to assess the pharmacological effects of synthetic cannabinoids; parallels drawn with the intercalative properties of benzo derivatives suggest a broader application in drug design .

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:

CompoundStructureKey Biological Activity
CarbazoleSimpler structureAnticancer and antimicrobial properties
Benzo[a]pyreneKnown carcinogenEnvironmental toxicology studies
IndoleNitrogen-containing ringNeuroactive properties

Q & A

Q. What are the established synthetic routes for 13H-Benzo[g]pyrido[3,2-a]carbazole, and how do they address regioselectivity challenges?

  • Methodological Answer : The synthesis of fused carbazole derivatives often involves multi-component reactions or cyclization strategies. For pyrido-carbazoles, metal-free dehydrogenation–aromatization using cyclohexanones and 2-aminopyridines under aerobic conditions has been reported for related structures . For this compound, structural analogs like isomurrayazoline (a hexacyclic pyrano[3,2-a]carbazole) are synthesized via cyclization of monoterpenoid precursors, requiring precise temperature control (e.g., reflux in ethanol) and purification via chromatography . Regioselectivity is managed by steric and electronic directing groups in the starting materials.

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodological Answer : Structural elucidation relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR can resolve aromatic protons (δ 7.0–8.5 ppm) and distinguish between carbazole and pyridine moieties. X-ray crystallography is used to confirm fused-ring geometry, as demonstrated for similar carbazoles like triazatruxene (a planar π-extended analog) . IR spectroscopy identifies functional groups (e.g., C–N stretches at ~1350 cm1^{-1}) .

Q. What are the known toxicological properties of this compound, and how should safety protocols be designed?

  • Methodological Answer : The compound is a questionable carcinogen with tumorigenic data in murine models (oral TDLo: 3720 mg/kg over 31 weeks; subcutaneous TDLo: 72 mg/kg over 9 weeks). Safety protocols must include PPE (gloves, lab coats), fume hoods for handling, and avoidance of decomposition (emits NOx_x). Storage should be in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational models predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Density functional theory (DFT) calculations optimize geometry and predict HOMO-LUMO gaps, critical for optoelectronic applications. For instance, triazatruxene analogs exhibit strong electron-donating capabilities (HOMO ~ -5.2 eV) due to planar π-conjugation . Molecular electronegativity distance vector (MEDV) descriptors can model blood-brain barrier permeability, aiding in neuroactive compound design .

Q. What strategies resolve contradictions in reported bioactivity data for carbazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from impurities or stereochemical variations. Orthogonal analytical methods (HPLC-MS, chiral chromatography) validate purity. For example, impurity profiling in mirtazapine analogs requires gradient HPLC with UV detection (λ = 254 nm) . Comparative studies using standardized cell lines (e.g., HepG2 for cytotoxicity) and dose-response curves clarify conflicting results .

Q. How can synthetic yields of this compound be optimized for scalability?

  • Methodological Answer : Catalytic systems like MnO2_2-mediated oxidations improve yields (up to 85% in dichloromethane) for benzimidazole intermediates, which are precursors to carbazoles . Solvent selection (e.g., DMF for polar intermediates) and microwave-assisted synthesis reduce reaction times. For multi-step syntheses, telescoping steps without isolation minimizes yield loss .

Q. What methodologies assess the environmental impact of this compound degradation products?

  • Methodological Answer : LC-MS/MS quantifies NOx_x and aromatic amines from thermal decomposition. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) evaluate aquatic toxicity. Computational tools like ECOSAR predict biodegradability and acute/chronic hazards .

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